molecular formula C14H18F2N2O3 B8514605 Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Cat. No. B8514605
M. Wt: 300.30 g/mol
InChI Key: AGUFIQRQMDWEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate is a useful research compound. Its molecular formula is C14H18F2N2O3 and its molecular weight is 300.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(difluoromethyl)-5-(isobutyramidomethyl)nicotinate

Molecular Formula

C14H18F2N2O3

Molecular Weight

300.30 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-5-[(2-methylpropanoylamino)methyl]pyridine-3-carboxylate

InChI

InChI=1S/C14H18F2N2O3/c1-4-21-14(20)10-5-9(6-17-11(10)12(15)16)7-18-13(19)8(2)3/h5-6,8,12H,4,7H2,1-3H3,(H,18,19)

InChI Key

AGUFIQRQMDWEOI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)CNC(=O)C(C)C)C(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a thermally controlled reactor stir a mixture of ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate hydrochloride (198 g, 742.4 mmol, 1.0 equiv), DCM (3040 mL), and DIPEA (520 mL, 2.98 mol, 4 equiv), then add a solution of isobutyryl chloride (95 mL, 903 mmol, 1.2 equiv) at such a rate so that the internal temperature is held between 18° C. and 22° C. Stir for 90 min. Extract the reaction mixture with NaHCO3 (sat., 1 L). Add water (1 L) and DCM (1 L), and filter the resulting suspension through diatomaceous earth. Combine all organic phases, and dry over MgSO4. Remove the solids by filtration, and concentrate the filtrate under reduced pressure. Purify the resulting material by slurrying with iso-hexane:Et2O [1:1, 1 L]. Collect the solids by filtration, wash with cold iso-hexanes (500 ml), and dry under vacuum at 50° C. to give the title compound as an off-white crystalline powder (164 g). MS (m/z) 301 (M+1).
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate hydrochloride
Quantity
198 g
Type
reactant
Reaction Step One
Name
Quantity
520 mL
Type
reactant
Reaction Step One
Name
Quantity
3040 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cool a mixture of ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride (29.8 g, 111.8 mmol, 1.0 equiv), DCM (510 mL), and triethylamine (59.2 mL, 424.6 mmol, 3.8 equiv) to 0° C., then add a solution of isobutyryl chloride (15.3 mL, 145.3 mmol, 1.3 equiv) in DCM (23 mL) drop wise over 20 min. Stir overnight while allowing the mixture to warm to room temperature. Remove the solid precipitate by filtration, and rinse the filter with EtOAc (500 mL). Concentrate the filtrate under reduced pressure; filter the concentrate to remove the solids; and rinse the solids with EtOAc. Concentrate the filtrate under reduced pressure to give a yellow oil. Subject this crude material to silica gel chromatography eluting with a gradient of 40-90% EtOAc/hexanes gradient, to give the title compound as a light yellow crystalline solid (25.8 g, 77% yield). ES/MS (m/z) 301 (M+1).
Name
ethyl 5-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxylate dihydrochloride
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
59.2 mL
Type
reactant
Reaction Step One
Name
Quantity
510 mL
Type
solvent
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

A solution of ethyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-(difluoromethyl)nicotinate (500 mg, 1.51 mmol) in HCl in EtOH (2 mL) was stirred at rt for 2 h. The reaction mixture was concentrated and the concentrate was dissolved in DMF (2 mL). The solution was treated with DIPEA (464 mg, 3.60 mmol) and isobutyryl chloride (115 mg, 1.08 mmol) at rt. The reaction mixture was stirred for 2 h before it was diluted with EtOAc and was washed with H2O and brine. The organic layer was separated, dried, filtered and concentrated. The residue was purified by column chromatography to afford 200 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.75 (s, 1H), 8.48 (t, 1H), 8.14 (s, 1H), 7.59-7.24 (t, J=54 Hz, 1H), 4.39-4.32 (m, 4H), 2.44 (m, 1H), 1.35-1.29 (t, J=6.9 Hz, 3H), 1.04-1.02 (d, J=6.9 Hz, 6H); MS [M+H]+: 301.36.
Name
ethyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-(difluoromethyl)nicotinate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
464 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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